molecular formula C10H13NO3 B1386276 Methyl 4-amino-3-ethoxybenzoate CAS No. 912839-50-0

Methyl 4-amino-3-ethoxybenzoate

Cat. No.: B1386276
CAS No.: 912839-50-0
M. Wt: 195.21 g/mol
InChI Key: XMVGWAGVHNFMBT-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Benzoate (B1203000) Derivatives

Methyl 4-amino-3-ethoxybenzoate is classified as a disubstituted aniline (B41778) and a benzoate ester. The core of the molecule is a benzene (B151609) ring, making it an aromatic compound. This ring is functionalized with three substituents:

An amino group (-NH₂) at position 4.

An ethoxy group (-OCH₂CH₃) at position 3.

A methoxycarbonyl group (-COOCH₃) at position 1, which defines it as a methyl ester of the corresponding benzoic acid.

The systematic IUPAC name for this compound is This compound . Its molecular structure is defined by the specific arrangement of these groups on the benzene ring. The presence of both an electron-donating amino group and an electron-donating ethoxy group, ortho and para to the electron-withdrawing methyl ester group, influences the electronic properties and reactivity of the aromatic ring.

Chemical Identifiers for this compound

Identifier Value
Molecular Formula C₁₀H₁₃NO₃ uni.lu
IUPAC Name This compound uni.lu
SMILES CCOC1=C(C=CC(=C1)C(=O)OC)N uni.lu
InChI InChI=1S/C10H13NO3/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6H,3,11H2,1-2H3 uni.lu

| InChIKey | XMVGWAGVHNFMBT-UHFFFAOYSA-N uni.lu |

Overview of Research Significance as a Chemical Scaffold

A comprehensive search of scientific and patent literature reveals a notable lack of specific research findings or documented applications for this compound itself. The PubChemLite database entry for its hydrochloride salt explicitly notes that "No literature data available for this compound". uni.lu

While this specific compound is not well-documented, its structural analogs, such as methyl 4-amino-3-methylbenzoate and methyl 4-amino-3-ethylbenzoate, are recognized as valuable intermediates in the synthesis of more complex molecules. researchgate.net For instance, methyl 4-amino-3-methylbenzoate serves as a key precursor in the preparation of Telmisartan, an angiotensin II receptor blocker used for treating hypertension. researchgate.net Similarly, other aminobenzoate derivatives are used in the development of pharmaceuticals and agrochemicals. These applications of related compounds suggest that the chemical scaffold of a 4-amino-3-alkoxybenzoate is of interest in medicinal chemistry and materials science. However, due to the strict focus of this article, a detailed discussion of these analogs is beyond the scope of this text. The research significance of this compound, in its own right, remains to be established in the scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVGWAGVHNFMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912839-50-0
Record name methyl 4-amino-3-ethoxybenzoate hydrochloride
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Synthetic Methodologies and Strategies for Methyl 4 Amino 3 Ethoxybenzoate and Its Congeners

Esterification Pathways for Benzoate (B1203000) Core Formation

The creation of the methyl ester group is a fundamental step in the synthesis of Methyl 4-amino-3-ethoxybenzoate. This is typically achieved through direct esterification of the corresponding carboxylic acid or by modifying an existing ester via transesterification.

Direct Esterification Approaches

Direct esterification, most notably the Fischer-Speier esterification, is a primary method for converting a carboxylic acid to an ester. This acid-catalyzed reaction involves treating the carboxylic acid precursor, 4-amino-3-ethoxybenzoic acid, with methanol (B129727).

The process is an equilibrium reaction, and various techniques are employed to drive it towards the product side, such as using a large excess of the alcohol (methanol) or removing the water formed during the reaction. Common strong acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). For instance, the synthesis of a related compound, ethyl 4-amino-3-methylbenzoate, is achieved by reacting 3-methyl-4-aminobenzoic acid with ethanol (B145695) in the presence of concentrated hydrochloric acid. nih.gov Similarly, methyl 4-amino-3-methylbenzoate can be prepared from its corresponding carboxylic acid using methanol and concentrated sulfuric acid. nih.gov

The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a structurally similar intermediate, is a well-documented example of a Fischer esterification that can be completed in as little as 30 minutes to an hour at reflux, using methanol with a catalytic amount of sulfuric acid. bond.edu.auacs.org The general applicability of using a trimethylchlorosilane/methanol system has also been demonstrated for the efficient esterification of various amino acids, offering a mild and convenient alternative to traditional methods. nih.gov

Table 1: Conditions for Direct Esterification of Benzoic Acid Derivatives

Starting Material Alcohol Catalyst Reaction Time Yield
4-amino-3-nitrobenzoic acid Methanol Sulfuric Acid 1 hour (reflux) Workable Yield
3-Methyl-4-aminobenzoic acid Ethanol Hydrochloric Acid Not specified Not specified
3-Methyl-4-aminobenzoic acid Methanol Sulfuric Acid Not specified Not specified
Various Benzoic Acids Methanol Zirconium/Titanium Solid Acid Not specified High

Data compiled from multiple sources illustrating common esterification strategies. nih.govnih.govbond.edu.auacs.orgmdpi.com

Transesterification and Other Esterification Modalities

Transesterification is another viable pathway for synthesizing methyl esters, particularly when starting from a different ester of the target carboxylic acid. This process involves the reaction of an ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. While widely used in processes like biodiesel production, it is also applicable in fine chemical synthesis. mdpi.comresearchgate.net For example, an ethyl ester could be converted to a methyl ester by reacting it with methanol in the presence of an acid or base catalyst.

Other esterification methods include reacting the carboxylic acid with an alkylating agent. The synthesis of methyl 4-ethoxybenzoate can be achieved by treating methylparaben (methyl 4-hydroxybenzoate) with diethyl sulfate in the presence of potassium carbonate, which ethylates the hydroxyl group. chemicalbook.com A similar strategy could be envisioned where an appropriate precursor is reacted with a methylating agent to form the methyl ester.

Installation and Modification of the 4-Amino Functionality

The introduction of the 4-amino group is a critical step that is typically accomplished by reducing a precursor nitro group, as direct amination of the benzene (B151609) ring is often challenging. Once installed, this amino group can be further modified.

Amination Reactions on Precursors

Direct amination of an aromatic ring to install the 4-amino group is generally less common in synthetic routes for this class of compounds compared to reductive methods. The more prevalent strategy involves starting with a precursor that already contains a nitrogen-based functional group at the desired position, which can then be converted to the amine. This precursor is most commonly a nitro group.

The synthesis often begins with a molecule like 3-ethoxy-4-nitrobenzoic acid or its methyl ester. The ethoxy group can be introduced via nucleophilic aromatic substitution on a precursor like 3-nitro-4-chlorobenzoic acid, reacting it with sodium ethoxide in ethanol.

Reductive Methods for Amine Group Formation

The reduction of a nitro group is the most widely employed method for forming the 4-amino functionality on the benzoate ring. The starting material is typically a 4-nitrobenzoate derivative, such as methyl 3-ethoxy-4-nitrobenzoate.

Several reducing agents and conditions can be used for this transformation:

Catalytic Hydrogenation: This is a clean and efficient method. The reaction involves hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The reduction of methyl 3-methyl-4-nitrobenzoate to methyl 4-amino-3-methylbenzoate is achieved in high yield (90-99%) using 5% Pd/C in methanol under hydrogen pressure. chemicalbook.com This method is generally preferred due to its high efficiency and the ease of product isolation by simply filtering off the catalyst. sciencemadness.org

Metal-Based Reductions: Various metals can be used to reduce aromatic nitro groups. A procedure for reducing ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate (B8803810) in 90% yield uses indium powder in an aqueous ethanol solution with ammonium chloride. orgsyn.org Another approach involves using powdered iron in acetic acid. mdpi.com

Table 2: Reductive Methods for Converting Nitrobenzoates to Aminobenzoates

Starting Material Reducing System Solvent Yield
Methyl 3-methyl-4-nitrobenzoate H₂ / 5% Pd/C Methanol 90%
3-methyl-4-nitrobenzoic acid H₂ / 5% Pd/C Methanol 99%
Ethyl 4-nitrobenzoate Indium / NH₄Cl Ethanol / Water 90%
Methyl 3-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate Iron powder / Acetic Acid Acetic Acid 77%

This table summarizes various reported methods for the reduction of aromatic nitro groups to amines on benzoate structures. chemicalbook.comorgsyn.orgmdpi.com

Selective Derivatization of the Amino Group

Once the 4-amino group is in place, it can be selectively modified to produce a variety of congeners. The nucleophilic nature of the primary amine allows for reactions such as acylation, alkylation, and sulfonylation, while leaving the ester and ethoxy groups intact under controlled conditions.

Derivatization is often used for analytical purposes to improve detection in techniques like LC-MS/MS. Reagents such as diethyl ethoxymethylenemalonate and acetic anhydride (B1165640) are used to modify amino groups, enhancing ionization and allowing for the separation of isomers. nih.govnih.govmdpi.com For synthetic purposes, the amino group can be acylated using an acid chloride or anhydride. For instance, reacting an aminobenzoate with acetic anhydride would yield the corresponding 4-acetamidobenzoate. Alkyl chloroformates can also be used to selectively derivatize the amino group into a carbamate (-NH-CO₂-R) functionality. researchgate.net These derivatizations are key steps in building more complex molecules from the this compound scaffold. researchgate.net

Introduction of the 3-Ethoxy Moiety

A pivotal step in the synthesis of this compound is the formation of the ether linkage at the 3-position of the benzene ring. This transformation is typically achieved through the O-alkylation of a precursor containing a hydroxyl group at this position, namely Methyl 4-amino-3-hydroxybenzoate.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is the most common alkylation strategy for this purpose. rsc.orgrsc.org This method involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, the phenolic hydroxyl group of Methyl 4-amino-3-hydroxybenzoate is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethylating agent, such as ethyl iodide or ethyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ethoxy group. rsc.org

The general reaction can be depicted as follows:

Deprotonation of the phenol with a base (e.g., sodium hydride, potassium carbonate).

Nucleophilic attack of the resulting phenoxide on an ethyl halide.

The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can also be effective, often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. rsc.org

Table 1: Comparison of Bases for Williamson Ether Synthesis
BaseSolventTemperature (°C)Typical Yield (%)Notes
Sodium Hydride (NaH)THF, DMF0 to rt85-95Strong base, requires anhydrous conditions.
Potassium Carbonate (K₂CO₃)DMF, Acetonitrile80-10070-90Milder, easier to handle, often requires higher temperatures.
Sodium Hydroxide (B78521) (NaOH)Ethanol/WaterReflux60-80Can be used, but may lead to hydrolysis of the ester.

Regioselectivity is a critical consideration when multiple reactive sites are present in a molecule. In the case of precursors to this compound, the directing effects of the substituents on the aromatic ring guide the etherification to the desired position. Starting from a precursor like 3-hydroxy-4-nitrobenzoic acid, the hydroxyl group is activated towards deprotonation. The electron-withdrawing nitro group at the para position and the carboxyl group at the meta position influence the acidity of the phenolic proton, facilitating its removal.

When starting with Methyl 4-amino-3-hydroxybenzoate, the amino group is a strong activating group, and the methyl ester is a deactivating group. The etherification is directed to the hydroxyl group at the 3-position. Protecting the amino group may sometimes be necessary to prevent N-alkylation, although O-alkylation of phenols is generally more favorable under basic conditions. The choice of reaction conditions can be fine-tuned to ensure high regioselectivity for O-alkylation over any potential side reactions.

Convergent and Linear Synthesis Pathways

The synthesis of complex organic molecules can be approached through either a linear or a convergent strategy.

A linear synthesis involves a sequential series of reactions where the product of one step becomes the reactant for the next. For this compound, a plausible linear pathway could commence with a simple starting material like p-aminobenzoic acid. This would be followed by esterification to the methyl ester, regioselective nitration at the 3-position, reduction of the nitro group to a hydroxylamine and subsequent conversion to the hydroxyl group, and finally, etherification of the hydroxyl group.

Table 2: Comparison of Linear and Convergent Synthesis Strategies
StrategyAdvantagesDisadvantages
Linear Conceptually straightforward.Overall yield can be low due to the multiplicative nature of step-wise yields. A failure in a late stage can be costly.
Convergent Generally higher overall yields. Allows for parallel synthesis of fragments. A failure in one branch does not halt progress on others.May require more complex starting materials and careful planning of fragment coupling.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. For the synthesis of this compound, several parameters can be adjusted.

In the Williamson ether synthesis step, factors to consider for optimization include:

The nature of the ethylating agent: Ethyl iodide is generally more reactive than ethyl bromide, which can lead to faster reaction times or the possibility of using milder conditions.

The choice of base and solvent: As mentioned, strong bases in aprotic solvents tend to give higher yields. The concentration of the reactants can also play a role.

Temperature and reaction time: These parameters are often interdependent. Higher temperatures can increase the reaction rate but may also promote side reactions. Monitoring the reaction by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. bond.edu.ausigmaaldrich.com

If a synthetic route involves the reduction of a nitro group, the choice of reducing agent is a key optimization point. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. chemicalbook.com Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed, and the choice may depend on the presence of other functional groups in the molecule.

Purification and Isolation Techniques in Organic Synthesis

After the synthesis is complete, the crude product must be purified to remove any unreacted starting materials, reagents, and byproducts. For a solid compound like this compound, recrystallization is a common and effective purification technique. orgsyn.org The choice of solvent is critical for successful recrystallization; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A mixture of solvents, such as ethanol and water, can often provide the desired solubility profile.

Chromatographic techniques are also widely used for the purification of organic compounds.

Column chromatography using silica gel or alumina as the stationary phase and an appropriate eluent (a single solvent or a mixture) can separate the desired product from impurities based on differences in polarity.

High-performance liquid chromatography (HPLC) offers a higher degree of separation and can be used for both analytical and preparative purposes to obtain highly pure samples. google.com Reversed-phase HPLC is often suitable for aromatic esters. rsc.org

The purity of the final product is typically assessed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its identity and structure. nih.govresearchgate.net

Chemical Reactivity and Transformative Chemistry of Methyl 4 Amino 3 Ethoxybenzoate

Reactions at the 4-Amino Group

The primary amino group attached to the benzene (B151609) ring is a key site for a range of chemical modifications, including acylation, amidation, diazotization, and alkylation.

Acylation and Amidation Reactions

The amino group of methyl 4-amino-3-ethoxybenzoate can readily undergo acylation and amidation reactions. In these reactions, an acyl group (R-C=O) or an amide bond is introduced by reacting the amine with acylating agents like acyl chlorides or acid anhydrides, or by direct amidation with carboxylic acids.

Amidation of esters with amines can be facilitated by various catalytic systems, including those based on niobium pentoxide (Nb₂O₅), which has been shown to be effective for the amidation of methyl benzoate (B1203000) with aniline (B41778) under solvent-free conditions. researchgate.net Such catalysts are often reusable, adding to the efficiency of the process. researchgate.net The reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that produces water as a byproduct. youtube.com

The general mechanism for the direct amidation of a primary amine involves the activation of a carboxylic acid, followed by nucleophilic attack by the amine. For instance, the reaction of benzoic acid with methylamine (B109427) results in the formation of N-methylbenzamide and water. youtube.com Similarly, this compound can react with various carboxylic acids to form the corresponding N-acyl derivatives.

Reagent TypeExample ReagentProduct Type
Carboxylic AcidAcetic AcidN-acetyl-4-amino-3-ethoxybenzoate
Acyl ChlorideBenzoyl ChlorideN-benzoyl-4-amino-3-ethoxybenzoate
Acid Anhydride (B1165640)Acetic AnhydrideN-acetyl-4-amino-3-ethoxybenzoate

Diazo and Coupling Reactions

The 4-amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This diazotization reaction is a cornerstone of aromatic chemistry, opening pathways to a wide array of functional group transformations.

Once formed, the diazonium salt is a highly versatile intermediate. It can undergo a variety of coupling reactions, known as azo coupling, with electron-rich aromatic compounds such as phenols and anilines to form brightly colored azo compounds. These compounds have applications as dyes and pigments. The diazonium group can also be replaced by a wide range of substituents in Sandmeyer-type reactions, allowing for the introduction of halides, cyano groups, and other functionalities onto the aromatic ring.

Alkylation of the Amine Functionality

The nitrogen atom of the 4-amino group can be alkylated to form secondary or tertiary amines. rsc.org This can be achieved using various alkylating agents, such as alkyl halides. A more environmentally friendly approach involves the use of alcohols as alkylating reagents under mild conditions. rsc.org This method allows for the chemoselective N-alkylation of amines and amino acids. rsc.org For example, the reaction of an amine with an alcohol can lead to the formation of a tertiary amine. rsc.org

The reactivity of the amino group in alkylation reactions can be influenced by the electronic effects of the other substituents on the benzene ring. The electron-donating nature of the ethoxy group at the 3-position may enhance the nucleophilicity of the 4-amino group, potentially facilitating its alkylation.

Transformations Involving the Methyl Ester Functionality

The methyl ester group of this compound is another key site for chemical modification, primarily through hydrolysis and transesterification reactions.

Hydrolysis Reactions to Carboxylic Acids

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3-ethoxybenzoic acid, under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the ester in the presence of water and a catalytic amount of a strong acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org

Base-Promoted Hydrolysis (Saponification): This process involves treating the ester with a base, such as sodium hydroxide (B78521). libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org This reaction is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. libretexts.org This method is often preferred due to its typically higher yields and faster reaction rates compared to acid-catalyzed hydrolysis.

ConditionReagentsProduct
AcidicH₂O, H⁺ (catalyst)4-amino-3-ethoxybenzoic acid
BasicNaOH, H₂O then H₃O⁺4-amino-3-ethoxybenzoic acid

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This compound can be converted into other esters, such as ethyl or butyl esters, by reacting it with the corresponding alcohol in the presence of an acid or base catalyst. google.com This reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the reactant alcohol or to remove the methanol (B129727) byproduct as it forms. google.com

A variety of catalysts can be employed for transesterification, including titanate esters like tetraisopropyl titanate and tetrabutyl titanate, as well as organotin compounds such as dibutyltin (B87310) dilaurate. google.com The choice of catalyst can influence the reaction conditions and efficiency. For example, scandium(III) triflate has been shown to catalyze the direct transesterification of esters in boiling alcohols. organic-chemistry.org

Reactant AlcoholCatalyst ExampleProduct Ester
Ethanol (B145695)Tetrabutyl titanateEthyl 4-amino-3-ethoxybenzoate
PropanolSulfuric AcidPropyl 4-amino-3-ethoxybenzoate
ButanolDibutyltin dilaurateButyl 4-amino-3-ethoxybenzoate

Reduction of the Ester Group

The ester functional group in this compound can be reduced to a primary alcohol, yielding (4-amino-3-ethoxyphenyl)methanol. This transformation is typically accomplished using powerful reducing agents, as esters are less reactive than ketones or aldehydes.

Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and other functional groups. harvard.edubyjus.com The reduction of an ester with LiAlH₄ proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde, which is then immediately reduced by another equivalent of LiAlH₄ to the primary alcohol. libretexts.orgyoutube.com Due to its high reactivity, the reaction is typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own, its reactivity can be enhanced. reddit.com For instance, the NaBH₄–MeOH system has been reported to reduce methyl esters of aromatic carboxylic acids, although it may require a large excess of the reagent. sci-hub.se The addition of Lewis acids, such as cerium(III) chloride (CeCl₃), can also catalyze the reduction of methyl esters with NaBH₄ in ethanol at ambient temperatures, offering high functional group compatibility. sci-hub.se

Table 1: Conditions for Ester Reduction
ReagentSolventTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether or THFAnhydrous, inert atmosphere(4-amino-3-ethoxyphenyl)methanol
Sodium Borohydride (NaBH₄) / MethanolMethanolRoom temperature, excess NaBH₄(4-amino-3-ethoxyphenyl)methanol
Sodium Borohydride (NaBH₄) / CeCl₃EthanolRoom temperature, catalytic CeCl₃(4-amino-3-ethoxyphenyl)methanol

Reactivity of the 3-Ethoxy Group

The ethoxy group (–OCH₂CH₃) on the aromatic ring is an ether linkage. Aryl ethers are generally stable but can be cleaved under harsh reaction conditions. The most common method for cleaving aryl ethers is by using strong acids, particularly hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the less sterically hindered carbon of the R-group, or in the case of aryl ethers, on the alkyl carbon. This would yield 3-hydroxy-4-aminobenzoic acid (after ester hydrolysis) and ethyl bromide. Another powerful reagent for ether cleavage is boron tribromide (BBr₃), which is particularly effective for cleaving aryl methyl ethers and can be used for other aryl alkyl ethers as well.

The 3-ethoxy group, like other alkoxy groups, is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.com This directing effect is due to the interplay of two factors: the inductive effect and the resonance effect.

Inductive Effect: The oxygen atom is more electronegative than carbon and withdraws electron density from the aromatic ring through the sigma bond (a -I effect). This effect, by itself, would deactivate the ring.

Resonance Effect: The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic π-system (a +M or +R effect). libretexts.org This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. youtube.comorganicchemistrytutor.com

Aromatic Ring Reactivity and Substitution Patterns

The aromatic ring of this compound contains three substituents: a 4-amino group, a 3-ethoxy group, and a 1-methoxycarbonyl group. The reactivity and regioselectivity of electrophilic aromatic substitution are determined by the combined influence of these groups.

Amino Group (–NH₂): This is a very strong activating group and an ortho, para-director. Its activating nature stems from the powerful electron-donating resonance effect of the nitrogen lone pair. libretexts.org

Ethoxy Group (–OC₂H₅): As discussed, this is also an activating, ortho, para-director. libretexts.orgmasterorganicchemistry.com

Methoxycarbonyl Group (–COOCH₃): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects.

Therefore, electrophilic substitution is strongly directed to the positions activated by both the amino and ethoxy groups. The primary sites for electrophilic attack are C-2 and C-6. However, the directing groups must be considered in concert:

The amino group at C-4 directs ortho to C-3 (occupied) and C-5.

The ethoxy group at C-3 directs ortho to C-2 and C-4 (occupied), and para to C-6.

The most probable positions for substitution are C-5 (ortho to the powerful amino group) and C-2 or C-6. Steric hindrance can also play a role; the ethoxy group is bulkier than the amino group, which might influence the ratio of products. For example, in the nitration of substituted benzenes, bulky groups tend to favor the para product over the ortho product. youtube.com In this molecule, substitution at C-5 is sterically less hindered than at C-2, which is between two substituents. Therefore, the C-5 position is a highly likely site for electrophilic attack. Halogenation, for instance, would likely yield Methyl 4-amino-5-halo-3-ethoxybenzoate.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentPositionTypeDirecting Effect
-COOCH₃1Deactivatingmeta (to C-3, C-5)
-OC₂H₅3Activatingortho, para (to C-2, C-4, C-6)
-NH₂4Strongly Activatingortho, para (to C-3, C-5)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from electrophilic substitution. wikipedia.org SNAr reactions require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (like a halide). chemistrysteps.commasterorganicchemistry.com The EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. chemistrysteps.com

The benzene ring of this compound is highly electron-rich due to the powerful electron-donating effects of the amino and ethoxy groups. fiveable.me These groups deactivate the ring towards nucleophilic attack, making a standard SNAr reaction highly unfavorable. researchgate.net

However, the primary amino group at C-4 opens up an alternative pathway for substitution via the formation of a diazonium salt. The amino group can be converted into a diazonium group (–N₂⁺) by treatment with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid). youtube.com The resulting arenediazonium salt features an excellent leaving group (N₂ gas). This intermediate can then undergo substitution with a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction . wikipedia.orgbyjus.com This two-step sequence allows for the introduction of groups that are otherwise difficult to install on an aromatic ring, effectively achieving a nucleophilic substitution. organic-chemistry.org

Table 3: Potential Sandmeyer Reactions from Methyl 4-diazo-3-ethoxybenzoate Salt
ReagentProduct Functional GroupResulting Compound Name
CuCl / HClChloroMethyl 4-chloro-3-ethoxybenzoate
CuBr / HBrBromoMethyl 4-bromo-3-ethoxybenzoate
CuCN / KCNCyanoMethyl 4-cyano-3-ethoxybenzoate
H₂O / H₂SO₄ (heat)HydroxylMethyl 3-ethoxy-4-hydroxybenzoate
HBF₄ (Balz-Schiemann)FluoroMethyl 3-ethoxy-4-fluorobenzoate
KIIodoMethyl 3-ethoxy-4-iodobenzoate

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis and Chemical Shift Interpretation

The protons of the ethoxy group would exhibit a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The aromatic protons would appear as distinct signals in the downfield region of thespectrum, with their chemical shifts and multiplicities dictated by the substitution pattern on the benzene (B151609) ring. The amino (NH₂) protons would likely appear as a broad singlet, and the methyl ester (OCH₃) protons as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 4-amino-3-ethoxybenzoate

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H~ 7.0 - 7.5d, dd~ 8.0, 2.0
Aromatic H~ 6.5 - 7.0d~ 8.0
Aromatic H~ 6.0 - 6.5d~ 2.0
-OCH₂CH₃~ 4.0q~ 7.0
-NH₂~ 4.0 (broad)s-
-COOCH₃~ 3.8s-
-OCH₂CH₃~ 1.4t~ 7.0

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis and Structural Assignments

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce in the public domain. However, a predicted spectrum can be constructed. The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

The carbonyl carbon of the ester group would be the most downfield signal. The aromatic carbons would resonate in the intermediate region, with their chemical shifts influenced by the attached functional groups. The carbons of the ethoxy and methoxy (B1213986) groups would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ester)~ 167
Aromatic C-O~ 145-155
Aromatic C-N~ 140-150
Aromatic C-H~ 110-130
Aromatic C (quaternary)~ 120-135
-OCH₂CH₃~ 64
-COOCH₃~ 52
-OCH₂CH₃~ 15

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other. For instance, a cross-peak would be observed between the triplet of the ethoxy methyl group and the quartet of the ethoxy methylene group, confirming their connectivity. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected from the methyl ester protons to the carbonyl carbon and the adjacent aromatic carbon. Protons on the aromatic ring would show correlations to neighboring and more distant carbons, confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides valuable information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS)

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is often complex but highly reproducible, serving as a molecular fingerprint. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the methoxy group from the ester, the ethoxy group, or cleavage of the ester group itself.

Chemical Ionization (CI-MS): CI is a softer ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of an ion. For this compound (C₁₀H₁₃NO₃), HRMS would be able to confirm this exact molecular formula by measuring the mass of the molecular ion to a high degree of accuracy (typically to four or five decimal places). PubChem provides predicted collision cross-section values for the protonated molecule ([M+H]⁺) and other adducts of the hydrochloride salt, which are derived from theoretical calculations and can be compared with experimental ion mobility-mass spectrometry data. rsc.org

Fragmentation Pathway Elucidation

Upon electron ionization, the molecule is expected to undergo several key fragmentation steps. A primary loss often involves the ester's methoxy group (•OCH3), leading to a stable acylium ion. Another likely fragmentation is the cleavage of the ethyl group from the ethoxy substituent.

A plausible fragmentation pathway is detailed below:

Precursor Ion (m/z) Proposed Fragmentation Resulting Fragment Ion (m/z) Neutral Loss
195 ([M]+)Loss of the methoxy radical from the ester164•CH3O (31 Da)
195 ([M]+)Loss of the ethyl radical from the ethoxy group166•C2H5 (29 Da)
166Loss of carbon monoxide (CO)138CO (28 Da)
195 ([M]+)Cleavage of the entire ester group121•COOCH3 (59 Da)

This table is based on established fragmentation patterns for esters and aromatic compounds. chemguide.co.uklibretexts.org

Predicted Collision Cross Section (CCS) for Ion Mobility Studies

Ion mobility spectrometry (IMS) offers an additional dimension of separation based on the size, shape, and charge of an ion. nih.gov The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it moves through a buffer gas. nih.govnih.gov For this compound, predicted CCS values have been calculated for various adducts, which are crucial for its identification in complex mixtures. uni.lu

The following table presents the predicted CCS values for different ionic forms of this compound. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]+196.09682141.0
[M+Na]+218.07876149.0
[M-H]-194.08226144.7
[M+NH4]+213.12336160.3
[M+K]+234.05270148.0
[M]+195.08899143.2

Data sourced from CCSbase predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. While a specific spectrum for this compound was not found, the expected absorption bands can be predicted based on the known frequencies for its constituent functional groups and data from analogous compounds like Methyl 4-aminobenzoate (B8803810) and 4-Amino-3-methylbenzoic acid. chemicalbook.comnist.govchemicalbook.com

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (in ethoxy & methyl ester)Stretch2850 - 2980
Ester Carbonyl (C=O)Stretch1680 - 1720
Aromatic C=CStretch1550 - 1620
C-O (Ester & Ether)Stretch1100 - 1300
Aromatic C-NStretch1250 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring, which contains π electrons that can be excited to higher energy levels. The presence of the amino (-NH2) and ethoxy (-OC2H5) groups as electron-donating groups, and the methyl ester (-COOCH3) as an electron-withdrawing group, influences the energy of these transitions. Studies on similar compounds, such as ethyl 4-aminobenzoate, show characteristic absorption bands in the UV region. researchgate.net

The expected electronic transitions are:

π → π* transitions: These are characteristic of the aromatic ring and are typically observed as strong absorption bands.

n → π* transitions: These involve the non-bonding electrons on the nitrogen of the amino group and the oxygens of the ether and ester groups. These transitions are generally weaker.

Based on related aminobenzoate structures, the following absorption maxima (λmax) can be predicted. researchgate.netresearchgate.net

Transition Type Predicted λmax (nm) Chromophore
π → π~220 - 240Substituted Benzene Ring
π → π~290 - 320Substituted Benzene Ring (charge-transfer band)

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This data is used to confirm the empirical and molecular formula and to assess the purity of a synthesized sample. The molecular formula for this compound is C10H13NO3. uni.lu

Based on this formula and the atomic masses of the elements, the theoretical elemental composition is calculated as follows:

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
CarbonC12.01110120.1161.52%
HydrogenH1.0081313.1046.71%
NitrogenN14.007114.0077.18%
OxygenO15.999347.99724.59%
Total 195.218 100.00%

Computational Chemistry and Theoretical Investigations of Methyl 4 Amino 3 Ethoxybenzoate

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) map provides a graphical representation of the energy of a molecule as a function of its geometry, allowing for the identification of stable conformers (energy minima) and transition states.

For Methyl 4-amino-3-ethoxybenzoate, a similar planarity of the benzene (B151609) ring with its substituents can be expected. However, the presence of the more flexible ethoxy group introduces additional rotational freedom around the C-O and C-C bonds of the ethyl chain. A thorough conformational analysis would involve rotating the key dihedral angles—such as the one defining the orientation of the ethoxy group and the one for the methyl ester group—to map the potential energy surface and identify the most stable, low-energy conformations. Such studies would typically employ quantum mechanical methods like Density Functional Theory (DFT) to accurately calculate the energies associated with each conformation.

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry is instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions. By analyzing the electronic structure, one can identify sites that are susceptible to electrophilic or nucleophilic attack. Molecular electrostatic potential (MEP) maps are a valuable tool in this regard, visualizing the charge distribution and highlighting electron-rich and electron-poor regions.

For this compound, the amino group is expected to be an electron-donating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The ethoxy group is also an electron-donating group. Conversely, the methyl ester group is an electron-withdrawing group. An MEP map would likely show a region of negative potential around the oxygen atoms of the carbonyl and ethoxy groups, as well as the nitrogen atom of the amino group, indicating their nucleophilic character. Regions of positive potential would be expected around the hydrogen atoms of the amino group and the aromatic ring.

While specific reaction mechanism studies for this compound are not documented in the searched literature, computational methods could be applied to investigate various reactions. For example, the synthesis of derivatives of benzocaine (B179285) (a related molecule) often involves reactions at the amino group. researchgate.net Theoretical studies could model the reaction pathways of, for instance, acylation or alkylation of the amino group of this compound, calculating the activation energies and determining the most favorable reaction mechanism.

Topological and Electronic Descriptor Calculations (e.g., TPSA, LogP)

Topological and electronic descriptors are numerical values that quantify different aspects of a molecule's structure and electronic properties. These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate molecular features with biological activity or physical properties.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties such as intestinal absorption and blood-brain barrier penetration.

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity. This is a critical parameter in medicinal chemistry as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

QSAR models have been developed for benzocaine analogues to predict properties like LogP, which are crucial for understanding their biological activity. researchgate.net

Interactive Data Table of Calculated Descriptors for Related Compounds:

Compound NameMolecular FormulaCalculated TPSA (Ų)Calculated XLogPSource
Methyl 4-amino-3-methoxybenzoateC₉H₁₁NO₃61.61.1 nih.gov
Ethyl 4-ethoxybenzoateC₁₁H₁₄O₃35.53.2 nih.gov

Note: The TPSA and XLogP values are computationally predicted and may differ from experimental values.

Molecular Interaction Studies and Binding Site Analysis (e.g., with catalysts or other small molecules)

Understanding how a molecule interacts with its biological target or with a catalyst is fundamental to drug design and process chemistry. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule to the active site of a protein.

While specific molecular docking studies for this compound are not found in the searched literature, studies on benzocaine derivatives provide a framework for how this molecule might be investigated. Molecular docking has been used to study the interaction of benzocaine derivatives with various biological targets, such as bacterial proteins and enzymes involved in cancer. nih.govnih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding site. dergipark.org.trresearchgate.net

For this compound, docking studies could be performed to investigate its potential binding to various receptors. The amino group, the carbonyl oxygen, and the ethoxy oxygen could all act as hydrogen bond acceptors or donors, while the aromatic ring and the ethyl chain could engage in hydrophobic interactions. Such studies would provide valuable hypotheses about the molecule's potential biological targets and mechanism of action at a molecular level.

Methyl 4 Amino 3 Ethoxybenzoate As an Intermediate for Chemical Synthesis and Scaffold Derivatization

Role in the Synthesis of Diverse Organic Molecules

The primary role of Methyl 4-amino-3-ethoxybenzoate in chemical synthesis is that of a crucial intermediate. Its structural analogues, such as Methyl 4-amino-3-methoxybenzoate and Methyl 4-amino-3-ethylbenzoate, are widely used in the pharmaceutical and material science sectors. ontosight.ai The reactivity of its functional groups—the nucleophilic amino group and the ester group which can undergo hydrolysis or amidation—allows for its incorporation into a wide array of larger, more complex molecules. ontosight.ai

For instance, related aminobenzoate compounds serve as precursors in the development of pharmaceuticals, including antitumor agents and DNA-targeting therapeutics. The analogous compound, Methyl 4-amino-3-methylbenzoate, is a well-documented intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used for treating metabolic syndrome. researchgate.netresearchgate.net The presence of the amino and alkoxy groups on the benzene (B151609) ring activates it towards certain reactions and provides handles for further functionalization, enabling the synthesis of a diverse range of organic products.

Scaffold for Structural Modification and Analogue Generation

The molecular framework of this compound serves as an excellent scaffold for structural modification and the generation of analogues. In medicinal chemistry, a "scaffold" is a core chemical structure upon which various substituents are attached to create a family of related compounds. The benzoate (B1203000) core of this molecule, with its multiple functionalization points, is ideal for this purpose.

Key modifications can be performed at several positions:

The Amino Group: The primary amine at the C4 position is nucleophilic and can be readily alkylated, acylated, or used in coupling reactions to introduce new side chains and build complexity. An example is the synthesis of methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate, where a substituted imidazole (B134444) group is attached to this amino position. sigmaaldrich.com

The Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution, although the positions are directed by the existing activating groups (amino and ethoxy).

The Ester Group: The methyl ester at the C1 position can be hydrolyzed to the corresponding carboxylic acid or converted into amides through reaction with various amines, significantly altering the molecule's properties.

This capacity for derivatization allows chemists to systematically modify the structure to explore structure-activity relationships (SAR) in drug discovery programs. mdpi.comresearchgate.net

Development of Chemical Libraries Based on the Benzoate Core

A direct extension of its utility as a versatile scaffold is the use of this compound in the development of chemical libraries. A chemical library is a collection of diverse, but structurally related, compounds used in high-throughput screening to identify new lead compounds in drug discovery.

The multiple reactive sites on the this compound molecule make it an ideal starting material for combinatorial chemistry. By reacting the core scaffold with a set of diverse building blocks, a large library of analogues can be rapidly synthesized. For example, the amino group can be reacted with a library of carboxylic acids or sulfonyl chlorides, while the ester group can be reacted with a library of amines after conversion to the acid chloride. This approach allows for the systematic exploration of the chemical space around the benzoate core to optimize biological activity or other desired properties. The synthesis of pyrrolopyrimidine derivatives from a related aminobenzoate highlights how different hydrophobic amino moieties can be introduced, a process amenable to library generation. biosynth.com

Application in Multi-step Organic Synthesis Pathways

This compound is rarely the final product in a synthetic route; instead, it is a key building block in multi-step organic synthesis pathways. google.com Its pre-functionalized structure allows chemists to bypass several steps that would otherwise be required to install the amino and ethoxy groups onto a simpler benzene ring.

A representative multi-step sequence involving a similar intermediate, 2-methoxy-4-acetylamino-benzoic acid methyl ester, involves halogenation of the aromatic ring, followed by a condensation reaction with sodium ethanesulfinate, and finally deprotection (deacetylation) to yield the target product. google.com This illustrates how the aminobenzoate core is carried through several synthetic transformations. In another documented procedure, a related compound, ethyl 4-amino-3-(methylthiomethyl)benzoate, is converted to ethyl 4-amino-3-methylbenzoate using Raney nickel in a desulfurization step, showcasing its role within a longer pathway. orgsyn.org The stability of the benzoate core under various reaction conditions makes it a reliable component in the construction of complex molecular architectures.

Table 2: Examples of Derivatization from an Aminobenzoate Scaffold

Starting Scaffold (or Analogue) Reagent/Reaction Type Resulting Compound Reference
Methyl 4-amino-3-(methylamino)benzoate Peptide Coupling Pyrrolopyrimidine derivatives biosynth.com
2-methoxy-4-acetylamine methyl benzoate Halogenation, Condensation Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate google.com
Methyl 4-amino-3-methylbenzoate Multi-step synthesis Telmisartan researchgate.netresearchgate.net

Emerging Research Frontiers and Future Perspectives

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of aromatic compounds to mitigate environmental impact and enhance safety. researchgate.netrsc.org Traditional synthetic routes often rely on harsh reagents and generate significant waste. The focus of green chemistry is to develop alternative pathways that are more benign and efficient. researchgate.net

Key areas of innovation in green chemistry applicable to the synthesis of molecules like Methyl 4-amino-3-ethoxybenzoate include:

Renewable Feedstocks: A major goal is to replace fossil fuel-derived starting materials with renewable biomass. rsc.org Research is exploring the conversion of lignocellulosic biomass into aromatic platform chemicals, which could serve as precursors for substituted benzoates. rsc.org

Catalytic Processes: The use of catalysts, particularly biocatalysts and organocatalysts, can lead to more selective and efficient reactions under milder conditions. researchgate.net For instance, enzymatic reactions could be employed for the amination or esterification steps, reducing the need for hazardous reagents. vapourtec.com The development of novel catalysts, such as those based on metal-organic frameworks (MOFs), also shows promise for clean chemical transformations. researchgate.net

Eco-Friendly Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids is a key focus. researchgate.net Microwave-assisted synthesis in conjunction with ionic liquids has been shown to accelerate reaction times and improve yields for various organic reactions. researchgate.net

The table below illustrates a conceptual comparison between a traditional and a potential green synthesis approach for a substituted aminobenzoate.

Parameter Traditional Synthesis Green Chemistry Approach
Starting Materials Petrochemical-basedBiomass-derived
Solvents Volatile organic compounds (e.g., Dichloromethane, Acetonitrile)Water, Supercritical CO2, Ionic Liquids
Catalysts Stoichiometric inorganic acids/basesBiocatalysts, Reusable solid acids/bases
Energy Input Conventional heating (reflux)Microwave irradiation, Solar energy
Waste Generation High, often hazardousMinimized, less hazardous

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. vapourtec.comacs.org For the synthesis of intermediates like this compound, which may involve potentially hazardous reactions such as nitration or diazotization, flow chemistry provides superior control over reaction parameters. vapourtec.comresearchgate.net

Key benefits of flow chemistry include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or explosive reactions. researchgate.netyoutube.com

Precise Control: Superior heat and mass transfer allow for precise control over temperature, pressure, and reaction time, often leading to higher yields and purities. acs.org

Automation and High-Throughput Screening: Flow reactors can be readily integrated with automated systems for high-throughput reaction optimization and library synthesis. vapourtec.comacs.org This is particularly valuable in pharmaceutical research for exploring structure-activity relationships. acs.org

On-Demand Synthesis: The ability to produce compounds on demand reduces the need for storing large quantities of potentially unstable intermediates. youtube.com

The synthesis of diazonium salts, common intermediates in the synthesis of aromatic compounds, is a prime example where flow chemistry has demonstrated significant improvements over batch processes by reducing decomposition and enhancing safety. researchgate.net Similarly, photochemical and electrochemical reactions, which can be difficult to scale up in batch, are often more efficient and selective in a flow setup due to better light penetration and electrode surface area-to-volume ratios. youtube.com

Feature Batch Reactor Flow Reactor
Reaction Scale Milligrams to KilogramsMicrograms to Tons (with scale-up)
Heat Transfer Poor, potential for hot spotsExcellent, precise temperature control
Mass Transfer Often diffusion-limitedEfficient mixing
Safety Higher risk with hazardous reactionsInherently safer due to small volumes
Reproducibility Can be variableHigh
Automation ComplexReadily automated

Advanced Characterization Methodologies and Techniques

The accurate characterization of chemical compounds is crucial for quality control and regulatory compliance. ijpsjournal.com While traditional techniques like melting point determination and basic spectroscopy are still valuable, a suite of advanced analytical methods provides much deeper insights into the structure, purity, and properties of intermediates like this compound. longdom.org

Modern analytical techniques integral to pharmaceutical analysis include: ijpsjournal.comlongdom.org

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorses for separating, identifying, and quantifying components in a mixture with high resolution and sensitivity. ijpsjournal.comiltusa.com Gas Chromatography (GC) is essential for analyzing volatile impurities and residual solvents. ijpsjournal.comiltusa.com

Mass Spectrometry (MS): When coupled with chromatography (LC-MS, GC-MS), mass spectrometry provides unparalleled sensitivity and specificity for identifying the parent compound, its metabolites, impurities, and degradation products by determining their mass-to-charge ratio. longdom.orgijcrt.org

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the detailed molecular structure. Advanced techniques like 2D-NMR can reveal complex structural connectivities. While not explicitly found for the title compound, spectroscopic data for similar structures like Methyl 4-amino-3-methoxybenzoate and Methyl 4-amino-3-methylbenzoate are available in public databases. nih.govchemicalbook.com

Hyphenated Techniques: The combination of multiple analytical techniques (e.g., LC-MS-NMR) provides a comprehensive characterization of a substance in a single run, which is particularly useful for complex samples. ijcrt.org

Technique Information Obtained Typical Application
UHPLC/HPLC Purity, Quantification, Separation of impuritiesRoutine quality control, Stability testing ijpsjournal.comiltusa.com
GC Analysis of volatile and semi-volatile compoundsResidual solvent analysis, Impurity profiling ijpsjournal.comiltusa.com
LC-MS Molecular weight, Structural information, Trace analysisImpurity identification, Metabolite studies longdom.orgijcrt.org
NMR Spectroscopy Unambiguous structure elucidationConfirmation of chemical structure
FTIR Spectroscopy Presence of functional groupsIdentification of characteristic bonds

Computational Design and Optimization for Enhanced Chemical Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical behavior, thereby accelerating the development of new synthetic routes and optimizing existing ones. nih.gov For a molecule like this compound, computational methods can provide valuable insights into its reactivity and guide the design of more selective and efficient syntheses.

Applications of computational chemistry in this context include:

Reaction Mechanism Elucidation: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.govchemrxiv.org This helps in understanding the reaction mechanism and identifying potential side reactions.

Reactivity Prediction: Computational models can predict the most likely sites of reaction in a molecule. researchgate.netnih.gov For example, the Fukui function can be used to predict the sites for electrophilic, nucleophilic, and radical attack on an aromatic ring, guiding the regioselectivity of a reaction. researchgate.netnih.gov

Catalyst Design: Computational screening can be used to identify promising catalyst candidates for a specific transformation, reducing the need for extensive experimental work.

Optimization of Reaction Conditions: By simulating the effect of different solvents, temperatures, and catalysts, computational studies can help in identifying the optimal conditions for a reaction, leading to higher yields and selectivity. chemrxiv.org Recent studies have shown that even computationally derived Gibbs energy barriers with some degree of error can help accelerate reaction optimization. chemrxiv.org

The use of these computational strategies allows for a more rational and targeted approach to synthetic chemistry, moving away from a purely empirical trial-and-error process. nih.gov

Q & A

Q. What are the standard synthetic routes for Methyl 4-amino-3-ethoxybenzoate, and how is reaction efficiency validated?

this compound is synthesized via nucleophilic aromatic substitution or coupling reactions. For example, triazine derivatives (e.g., 2,4,6-trichlorotriazine) react with substituted phenols (e.g., 4-methoxyphenol) under controlled conditions (45°C, 1 hour). Reaction efficiency is validated by thin-layer chromatography (TLC; Rf values) and quantitative yield calculations. Structural confirmation relies on 1^1H NMR, which identifies key signals such as methoxy (δ ~3.86) and aromatic protons .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

  • 1^1H NMR : Identifies methoxy (δ 3.86), aromatic protons (δ 6.5–8.0), and amino groups (δ ~5.0 in DMSO-d6) .
  • FT-IR : Confirms ester carbonyl (~1700 cm1^{-1}) and NH2_2 stretches (~3400 cm1^{-1}) .
  • Melting Point Analysis : Validates purity (e.g., 217.5–220°C for analogs) .

Q. How is purity assessed for this compound in academic research?

Purity is determined via gas chromatography (GC; >95.0% purity) and high-performance liquid chromatography (HPLC). TLC (hexane/EtOH, 1:1) and melting point consistency further ensure quality .

Advanced Research Questions

Q. How can coupling reactions of this compound with heterocyclic substrates be optimized for regioselectivity?

Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO-d6) enhance reactivity .
  • Stoichiometric Ratios : Adjusting triazine derivatives to 1.00 equiv. improves yield .
  • Temperature Control : Reactions at 45°C minimize side products . Regioselectivity is confirmed via X-ray crystallography, which reveals molecular packing and substituent orientation .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies are addressed through:

  • Standardized Assays : Enzyme inhibition studies under controlled pH and temperature .
  • Meta-Analysis : Comparing substituent effects (e.g., ethoxy vs. methoxy groups) on receptor binding .
  • Structural Validation : X-ray data correlates crystallographic parameters (e.g., bond angles) with bioactivity trends .

Q. How do crystallographic parameters influence the design of this compound-based materials?

Single-crystal X-ray studies (R factor = 0.053–0.064) reveal planar aromatic rings and hydrogen-bonding networks, critical for predicting solubility and stability in polymer matrices. Data-to-parameter ratios >14.9 ensure reliability in molecular modeling .

Q. What experimental strategies differentiate the biological activity of this compound from its structural analogs?

Strategies include:

  • Comparative SAR Studies : Testing analogs like methyl 3-amino-4-methoxybenzoate in enzyme assays .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities to targets (e.g., cyclooxygenase-2) .
  • In Silico Docking : Predicts interactions using crystallographic data (PDB entries) .

Methodological Considerations

Q. How are substituent effects on this compound’s electronic properties analyzed?

  • Hammett Constants : Correlate substituent electronic effects (e.g., methoxy vs. ethoxy) with reaction rates .
  • DFT Calculations : Predict charge distribution using software like Gaussian, validated by 1^1H NMR chemical shifts .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Strict Stoichiometry : Use 1.00 equiv. of reagents to minimize byproducts .
  • Inert Atmosphere : Prevents oxidation of the amino group during synthesis .
  • Detailed Spectral Reporting : Full 1^1H NMR assignments (e.g., δ 3.86 for methoxy) and X-ray deposition (CCDC entries) .

Q. How is this compound utilized in polymer chemistry?

The compound serves as a monomer in polyesters due to its rigid aromatic core. Polymerization efficiency is monitored via gel-permeation chromatography (GPC) and differential scanning calorimetry (DSC) to assess molecular weight and thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.